molecular formula C16H18ClN3 B3418718 Basic Yellow 5 CAS No. 40451-58-9

Basic Yellow 5

Cat. No.: B3418718
CAS No.: 40451-58-9
M. Wt: 287.79 g/mol
InChI Key: ADAOOVVYDLASGJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Basic Yellow 5 is typically synthesized through a series of chemical reactions involving aromatic amines and diazonium salts. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo dye. The reaction conditions often involve acidic or basic environments to facilitate the formation of the diazonium salt and the subsequent coupling reaction .

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using similar synthetic routes but with optimized conditions for scalability. The process involves the use of large reactors, precise temperature control, and efficient mixing to ensure high yield and purity of the dye. The final product is usually purified through filtration and recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Basic Yellow 5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced forms of the dye .

Scientific Research Applications

Basic Yellow 5 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Basic Yellow 5 involves its ability to bind to specific substrates and fluoresce under ultraviolet light. In forensic applications, the dye binds to the polymerized cyanoacrylate in latent fingerprints, forming a complex that fluoresces brightly. This fluorescence is due to the presence of conjugated double bonds in the dye molecule, which absorb ultraviolet light and emit visible light .

Comparison with Similar Compounds

Basic Yellow 5 can be compared with other similar compounds such as:

This compound stands out due to its high fluorescence and versatility in various applications, particularly in forensic science and textile dyeing .

Properties

IUPAC Name

2,7,10-trimethylacridin-10-ium-3,6-diamine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3.ClH/c1-9-4-11-6-12-5-10(2)14(18)8-16(12)19(3)15(11)7-13(9)17;/h4-8H,1-3H3,(H3,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAOOVVYDLASGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=C(C=C(C(=C3)C)N)[N+](=C2C=C1N)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347583
Record name Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride (1:1)
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Molecular Weight

287.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6441-73-2, 40451-58-9, 12768-83-1
Record name Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride (1:1)
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Record name Basic Yellow 5
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Record name Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride
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Record name Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride (1:1)
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Record name 3,6-diamino-2,7,10-trimethylacridinium chloride
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Record name BASIC YELLOW 5
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